![molecular formula C7H15O4P B15165321 Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester CAS No. 288314-70-5](/img/structure/B15165321.png)
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to an oxiranylmethyl group and esterified with diethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. Another method is the Perkow reaction, which involves the reaction of a trialkyl phosphite with an α-halo ketone to yield the phosphonate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation with water or methanol . Other reagents such as strong acids or bases may be used depending on the desired transformation.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and as a chelating agent . The oxiranylmethyl group can undergo ring-opening reactions, leading to the formation of various derivatives with different biological and chemical properties .
Comparación Con Compuestos Similares
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester can be compared with other similar compounds such as:
Phosphoric acid esters: These compounds have similar ester groups but differ in their central phosphorus atom’s oxidation state and reactivity.
Phosphinic acid derivatives: These compounds have a different substitution pattern on the phosphorus atom, leading to different chemical and biological properties.
Propiedades
Número CAS |
288314-70-5 |
|---|---|
Fórmula molecular |
C7H15O4P |
Peso molecular |
194.17 g/mol |
Nombre IUPAC |
(2S)-2-(diethoxyphosphorylmethyl)oxirane |
InChI |
InChI=1S/C7H15O4P/c1-3-10-12(8,11-4-2)6-7-5-9-7/h7H,3-6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
FUKXIMRHLZJUCG-ZETCQYMHSA-N |
SMILES isomérico |
CCOP(=O)(C[C@@H]1CO1)OCC |
SMILES canónico |
CCOP(=O)(CC1CO1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


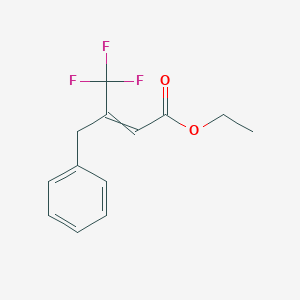
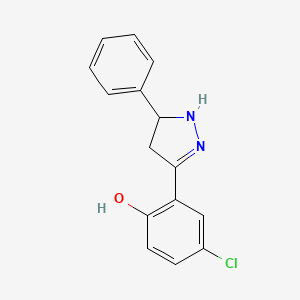
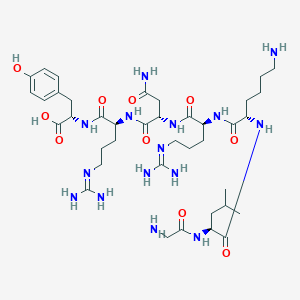
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)
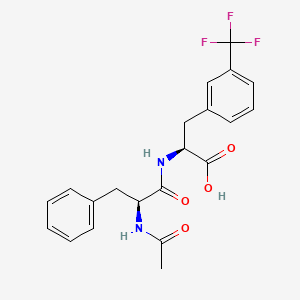
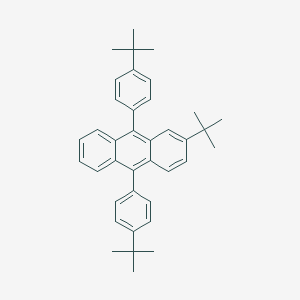
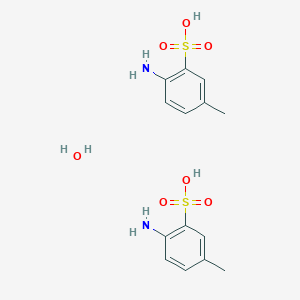
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)
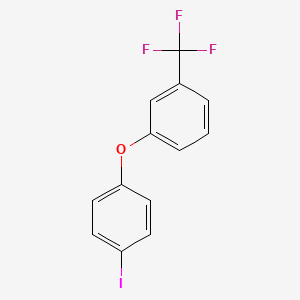
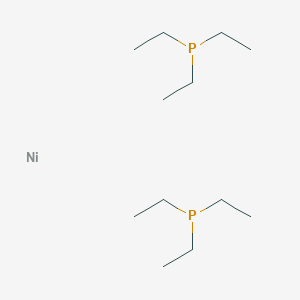
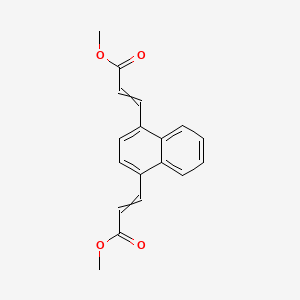
![2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid](/img/structure/B15165315.png)

